1-(3,4-二甲基苯基)-5-甲基-N-(吡啶-3-基甲基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

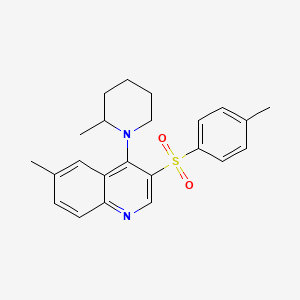

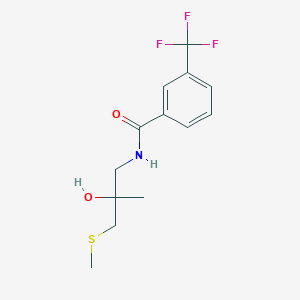

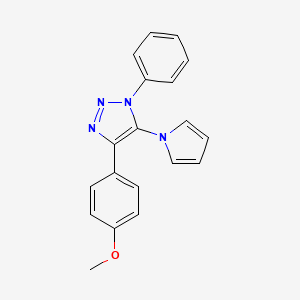

The compound “1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a triazole group, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids and includes an amide functional group. The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring of carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the triazole and pyridine rings, as well as the oxygen in the carboxamide group, would likely result in a polar molecule. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The carboxamide group could also undergo reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar functional groups would likely make it soluble in polar solvents .科学研究应用

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest . These molecules were evaluated for their cytotoxic activity against different cancer cell lines:

Compound 14 & 15 demonstrated the best cytotoxic activities across all three cell lines. Additionally, they exhibited enzymatic inhibitory activity against CDK2/cyclin A2, making them potential candidates for further investigation.

Neurotoxicity Research

Another derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins, along with behavioral parameters . Understanding such neurotoxicity is crucial for safety assessments.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. While not directly related to our compound, it’s worth noting that boron reagents play a key role in this reaction. The success of Suzuki–Miyaura coupling lies in its mild conditions and functional group tolerance .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-6-7-16(9-13(12)2)23-14(3)17(21-22-23)18(24)20-11-15-5-4-8-19-10-15/h4-10H,11H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHFYFDOGPGPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)